For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-bromothiazole Hydrobromide
This document provides a comprehensive overview of the chemical and physical properties, safety and handling procedures, synthesis, and biological activity of 2-Amino-5-bromothiazole Hydrobromide. The information is intended for use by professionals in the fields of chemical research and drug development.
Core Chemical Properties
2-Amino-5-bromothiazole hydrobromide is a heterocyclic organic compound frequently utilized as a pharmaceutical intermediate and a biochemical reagent in life science research.[1][2] Its chemical structure consists of a thiazole (B1198619) ring substituted with an amino group at the 2-position and a bromine atom at the 5-position, forming a salt with hydrobromic acid.
Physicochemical Data
The fundamental physicochemical properties of 2-Amino-5-bromothiazole hydrobromide are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 61296-22-8 | [3][4] |
| Molecular Formula | C₃H₃BrN₂S·HBr (or C₃H₄Br₂N₂S) | [4][5][6] |
| Molecular Weight | 259.95 g/mol | [4][5][6] |
| Appearance | White to light yellow or pale brown crystalline powder/solid | [5][6][7][8] |
| Melting Point | 163-165 °C (decomposes) | [4][5][6][8][9][10] |
| Solubility | Soluble in Methanol.[6][8][11] Soluble in DMSO (≥ 200 mg/mL).[5] | [5][6][8][11] |
| Purity | Typically available in >95.0% to 97% purity. | [3][12][13] |
| Sensitivity | Hygroscopic; sensitive to moist air or water. | [7][8] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of 2-Amino-5-bromothiazole hydrobromide. While raw data files are proprietary to suppliers, spectra are available for reference.
| Spectrum Type | Availability / Observation | Source(s) |
| ¹H NMR | Spectrum available and confirms the chemical structure. | [3][5][11] |
| IR | Infrared spectra (ATR-IR, gas-phase) are available. | [12][14][15] |
| Mass Spectrometry | Mass spectra (GC-MS) are available for the free base. | [13] |
Safety, Handling, and Stability
Proper handling and storage are critical due to the hazardous nature of this compound.
Hazard Identification
-
GHS Classification: Classified as Acute Toxicity, Oral (Category 4) and causes serious eye irritation (Category 2).[3][16] It can also cause skin and respiratory irritation.[7]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]
Handling and Storage
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[7] Avoid formation of dust and inhalation.[7]
-
Storage: Store in a cool, dark, and dry place.[8][12] Keep the container tightly sealed under an inert atmosphere to protect from moisture, as the compound is hygroscopic.[7][8][16]
Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions.[6] However, it is hygroscopic.[7][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6][7]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[7]
Experimental Protocols
Synthesis Workflow
2-Amino-5-bromothiazole hydrobromide is typically prepared from its free base, 2-amino-5-bromothiazole. The free base can be synthesized via the electrophilic bromination of 2-aminothiazole. The resulting free base is then neutralized with hydrobromic acid to yield the hydrobromide salt.
Caption: General synthesis pathway from 2-aminothiazole.
General Protocol for Liberation of the Free Base
The hydrobromide salt can be converted to the free base, 2-amino-5-bromothiazole, for use in subsequent reactions.
-
Suspension: Suspend 2-amino-5-bromothiazole hydrobromide (e.g., 30.0 g, 116.35 mmol) in a suitable solvent such as tetrahydrofuran (B95107) (THF, ~350 mL).[17][18]
-
Neutralization: Add a base, such as triethylamine (B128534) (TEA, ~1.5 equivalents, 174.53 mmol), to the suspension.[17][18]
-
Reaction: Stir the mixture at room temperature for approximately 6 hours.[17][18]
-
Isolation: Remove the resulting precipitate (triethylammonium bromide) by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromothiazole as a solid.[17][18] The product can often be used without further purification.
Analytical Characterization (General Methodology)
-
Nuclear Magnetic Resonance (NMR): A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). The resulting chemical shifts (ppm), coupling constants (Hz), and integration values are used to confirm the molecular structure.
-
Infrared Spectroscopy (IR): The IR spectrum is typically obtained using an FT-IR spectrometer with an ATR (Attenuated Total Reflection) accessory. The solid sample is placed directly on the ATR crystal. The resulting spectrum shows absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=N, C-Br stretches).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the free base, a technique like GC-MS can be used where the sample is vaporized and ionized. The resulting mass-to-charge (m/z) ratio of the molecular ion and its fragments helps confirm the identity of the compound.
Biological Activity and Signaling Pathway
Recent research has identified 2-Amino-5-bromothiazole hydrobromide as a potential therapeutic agent for Alzheimer's disease.[1][9][10] Its mechanism of action involves the inhibition of the p70S6 kinase (p70S6K).
Mechanism of Action
2-Amino-5-bromothiazole hydrobromide acts as an inhibitor of p70S6K.[9][10] This kinase is a key downstream component of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[7][19] By inhibiting p70S6K, the compound can modulate cellular processes such as protein synthesis and autophagy. In the context of Alzheimer's disease, this inhibition leads to increased autophagy (the cellular process for clearing damaged proteins) and a reduction in β-amyloid production.[9][10]
p70S6K Signaling Pathway and Point of Inhibition
The following diagram illustrates the simplified PI3K/mTOR/p70S6K signaling cascade and the inhibitory action of 2-Amino-5-bromothiazole hydrobromide.
Caption: Role of 2-Amino-5-bromothiazole HBr in the mTOR/p70S6K pathway.
References
- 1. 2-Amino-5-bromothiazole HBr | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-5-bromothiazole hydrobromide | CAS#:61296-22-8 | Chemsrc [chemsrc.com]
- 3. 61296-22-8|2-Amino-5-bromothiazole monohydrobromide|BLD Pharm [bldpharm.com]
- 4. 2-Amino-5-bromothiazole monohydrobromide | 61296-22-8 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 8. 2-AMINO-5-BROMOTHIAZOLE HYDROBROMIDE [chembk.com]
- 9. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]
- 10. p70 S6 kinase-mediated protein synthesis is a critical step for vascular endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Amino-5-bromothiazole monohydrobromide(61296-22-8) 1H NMR [m.chemicalbook.com]
- 12. 2-Amino-5-bromothiazole monohydrobromide(61296-22-8)IR [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. Thiazole, 2-amino-5-methyl- [webbook.nist.gov]
- 16. p70S6 kinase regulates oligodendrocyte differentiation and is active in remyelinating lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
